molecular formula C18H19F3N2O3 B2915992 (2,5-Dimethylfuran-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421493-07-3

(2,5-Dimethylfuran-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2915992
CAS No.: 1421493-07-3
M. Wt: 368.356
InChI Key: FPDMJXCAUOQZOA-UHFFFAOYSA-N
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Description

The compound "(2,5-Dimethylfuran-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone" features a unique structure combining three key moieties:

  • Piperidin-1-yl: A six-membered nitrogen-containing heterocycle, often associated with improved bioavailability and central nervous system (CNS) penetration.
  • 5-(Trifluoromethyl)pyridin-2-yloxy: A pyridine derivative with a trifluoromethyl group, enhancing metabolic stability and electron-withdrawing properties.

The compound’s structural elucidation likely employs techniques like X-ray crystallography (via SHELX software for refinement ) and NMR/UV spectroscopy (as described in and ).

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3/c1-11-9-15(12(2)25-11)17(24)23-7-5-14(6-8-23)26-16-4-3-13(10-22-16)18(19,20)21/h3-4,9-10,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDMJXCAUOQZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Furan Derivatives

Furan-containing compounds are prevalent in bioactive molecules. Key analogs include:

Compound Name Structural Features Key Differences from Target Compound
2,5-Dimethyl-4-(pyrrolidin-1-yl)-2,3-dihydrofuran-3-one Dihydrofuranone core with pyrrolidine substituent Lacks piperidine and trifluoromethylpyridine; reduced complexity and potential metabolic stability.
Zygocaperoside Furanose sugar in a glycoside framework Entirely different scaffold (glycoside vs. methanone-linked heterocycles).

Insights :

  • The target compound’s dimethylfuran group may enhance aromatic stacking compared to dihydrofuranone derivatives .
  • The absence of glycosidic linkages (unlike Zygocaperoside) suggests greater synthetic flexibility and stability .

Piperidine-Containing Compounds

Piperidine derivatives are common in drug design. For example:

Compound Name (from ) Structural Features Key Differences from Target Compound
Tetrahydrofuran-phosphino-propanenitrile derivative Piperidine-like tetrahydrofuran with protective groups Complex protective strategies (e.g., tert-butyldimethylsilyl) not required in the target compound.

Insights :

  • The target’s piperidine moiety is directly functionalized with a trifluoromethylpyridine group, enabling tailored electronic effects without bulky protecting groups .
  • The methanone linker may improve conformational rigidity compared to ether or phosphino linkages.

Trifluoromethylpyridine Derivatives

The 5-(trifluoromethyl)pyridin-2-yloxy group is a hallmark of modern agrochemicals and pharmaceuticals:

Feature Target Compound Common Analogs (e.g., Sulfoxaflor)
Electronic Effects Strong electron-withdrawing CF₃ group enhances stability Similar CF₃ groups in insecticides improve resistance to oxidation.
Synthetic Accessibility Pyridine-oxy linkage via nucleophilic substitution Requires precise control of reaction conditions .

Insights :

  • The pyridyloxy group’s orientation in the target compound may optimize binding interactions in biological targets.

Physicochemical and Spectral Data Comparison

NMR Spectroscopy

  • 2,5-Dimethylfuran-3-yl : Expected ¹H-NMR peaks at δ 2.2–2.5 ppm (CH₃) and δ 6.2–6.5 ppm (furan protons) .
  • Piperidin-1-yl : Characteristic ¹³C-NMR signals near δ 45–55 ppm (N-CH₂) .
  • Trifluoromethylpyridine : ¹⁹F-NMR signal at δ -60 to -65 ppm .

Lipophilicity and Solubility

  • The trifluoromethyl group increases logP (~3.5 estimated), comparable to agrochemicals like flupyradifurone.
  • Piperidine’s basic nitrogen may improve water solubility at physiological pH.

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